molecular formula C15H12O3 B1253389 8-Methoxy-4-methylbenzo[g]coumarin CAS No. 69169-71-7

8-Methoxy-4-methylbenzo[g]coumarin

Cat. No.: B1253389
CAS No.: 69169-71-7
M. Wt: 240.25 g/mol
InChI Key: GWFUYESISQUIHB-UHFFFAOYSA-N
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Description

8-Methoxy-4-methylbenzo[g]coumarin is a naturally occurring coumarin derivative found in plants of the genus Toninia. This compound is known for its unique fluorescence properties, being almost nonfluorescent in aprotic solvents but strongly fluorescing at long wavelengths in protic solvents . It has a molecular formula of C15H12O3 and a molecular weight of 240.25 g/mol .

Scientific Research Applications

8-Methoxy-4-methylbenzo[g]coumarin has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various chemical analyses due to its unique fluorescence properties.

    Biology: Employed in the study of biological systems, particularly in fluorescence microscopy and imaging.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of fluorescent dyes and materials for various industrial applications.

Safety and Hazards

Handling of 8-Methoxy-4-methylbenzo[g]coumarin should be performed in a well-ventilated place. Suitable protective equipment should be worn to prevent dispersion of dust. Contact with skin, eyes, and clothing should be avoided .

Future Directions

Coumarin, including 8-Methoxy-4-methylbenzo[g]coumarin, is a highly promising pharmacophore for the development of novel anticancer drugs . Therefore, future research may focus on exploring its potential applications in cancer treatment.

Biochemical Analysis

Biochemical Properties

8-Methoxy-4-methylbenzo[g]coumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Moreover, this compound can induce changes in gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, thereby affecting the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can exert its effects on gene expression .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-methylbenzo[g]coumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-acetyl-7-hydroxy-4-methylchromen-2-one with methoxy reagents . The reaction conditions often include the use of organic solvents such as ethanol, methanol, chloroform, and ethyl acetate, with the compound being stable under normal temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-methylbenzo[g]coumarin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted coumarin derivatives .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of 8-Methoxy-4-methylbenzo[g]coumarin, known for its anticoagulant properties.

    7-Hydroxycoumarin: A coumarin derivative with strong fluorescence properties.

    4-Methylumbelliferone: Another coumarin derivative used in fluorescence studies.

Uniqueness

This compound is unique due to its specific fluorescence behavior in different solvents, making it particularly useful in applications requiring precise fluorescence detection. Its stability and ease of synthesis also contribute to its distinctiveness compared to other coumarin derivatives .

Properties

IUPAC Name

8-methoxy-4-methylbenzo[g]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-9-5-15(16)18-14-8-11-6-12(17-2)4-3-10(11)7-13(9)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFUYESISQUIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C=CC(=CC3=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498722
Record name 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69169-71-7
Record name 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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